molecular formula C12H10F3N B14045782 (1R)-2,2,2-Trifluoro-1-naphthylethylamine

(1R)-2,2,2-Trifluoro-1-naphthylethylamine

Cat. No.: B14045782
M. Wt: 225.21 g/mol
InChI Key: OOXZTNKNQVNTBV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2,2-Trifluoro-1-naphthylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-Trifluoro-1-naphthylethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives and trifluoroacetaldehyde.

    Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction with trifluoroacetaldehyde to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various amine derivatives, imines, and substituted naphthalene compounds.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-naphthylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-naphthylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and altering receptor activities.

Comparison with Similar Compounds

    (1R)-2,2,2-Trifluoro-1-phenylethylamine: Similar structure but with a phenyl group instead of a naphthyl group.

    (1R)-2,2,2-Trifluoro-1-benzylethylamine: Contains a benzyl group, differing in the aromatic ring structure.

    (1R)-2,2,2-Trifluoro-1-tolylethylamine: Features a tolyl group, providing different electronic and steric properties.

Uniqueness: (1R)-2,2,2-Trifluoro-1-naphthylethylamine stands out due to its naphthyl ring, which imparts unique electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m1/s1

InChI Key

OOXZTNKNQVNTBV-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.